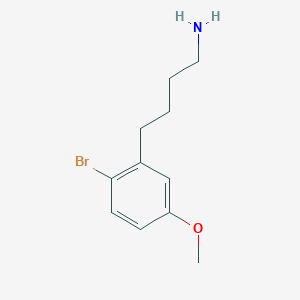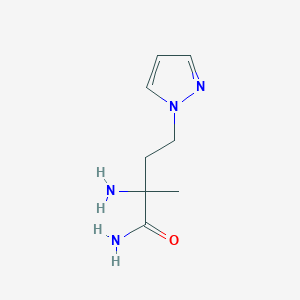
2-Amino-2-methyl-4-(1h-pyrazol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanamide is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with acetylenic ketones, forming the pyrazole ring . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and may require catalysts or specific temperature controls .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and pyrazole groups can participate in nucleophilic substitution reactions, often using halogenated compounds as reagents.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds like bromoethane or chloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Aplicaciones Científicas De Investigación
2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-(1H-pyrazol-1-yl)butanamide
- 2-Methyl-4-(1H-pyrazol-1-yl)butanamide
- 2-Amino-2-methyl-4-(1H-pyrazol-1-yl)propanoic acid
Uniqueness
2-Amino-2-methyl-4-(1H-pyrazol-1-yl)butanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and methyl groups. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C8H14N4O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-amino-2-methyl-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C8H14N4O/c1-8(10,7(9)13)3-6-12-5-2-4-11-12/h2,4-5H,3,6,10H2,1H3,(H2,9,13) |
Clave InChI |
VBZYFJWIWYEAEN-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN1C=CC=N1)(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}-2,3-dihydro-1H-indene-1-carboxylicacid](/img/structure/B13566488.png)
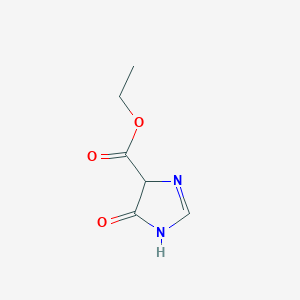
![[5-Methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13566498.png)
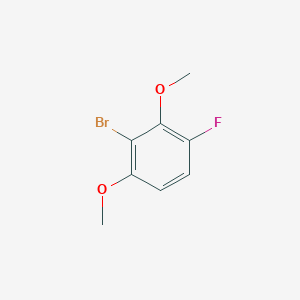
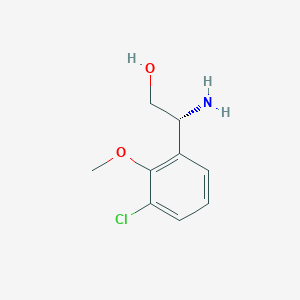
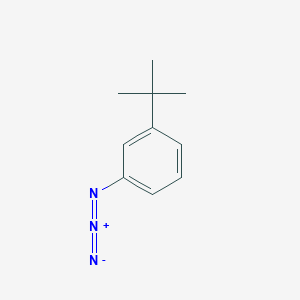
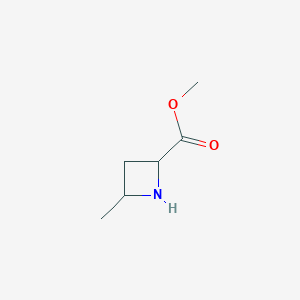


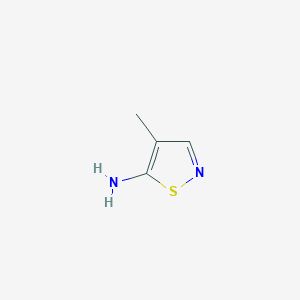
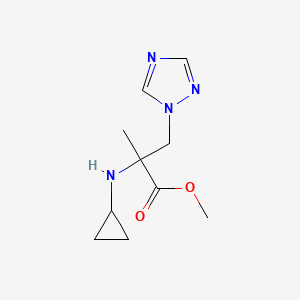
![3-methoxy-4-[(E)-2-nitroethenyl]phenol](/img/structure/B13566563.png)

